
Xylotetraose
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Overview
Description
Xylotetraose is a xylo-oligosaccharide (XOS) composed of four β-1,4-linked xylose residues (DP4), derived primarily from the enzymatic or chemical hydrolysis of xylan, a major hemicellulose component in plant cell walls . It is a linear oligomer with structural versatility, enabling interactions with biological receptors such as Toll-like receptor 4 (TLR4) and microbial enzymes . Its applications span food, pharmaceuticals, and biorefineries, where it serves as a functional ingredient or intermediate in biomass conversion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylotetraose can be synthesized through the enzymatic hydrolysis of xylan using specific xylanases. These enzymes cleave the xylan backbone to produce xylooligosaccharides, including this compound . The hydrolysis process typically involves the use of microbial xylanases, which are highly specific and do not produce undesirable byproducts .
Industrial Production Methods: Industrial production of this compound often involves the use of lignocellulosic feedstocks, which are abundant and cost-effective . The process includes pretreatment methods such as autohydrolysis with hot water or steam, followed by enzymatic hydrolysis . Acid hydrolysis is also a widely used method due to its efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Xylotetraose primarily undergoes hydrolysis reactions. It can be hydrolyzed by xylanases to produce smaller xylooligosaccharides and xylose .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using xylanase enzymes under mild conditions, such as neutral pH and moderate temperatures .
Major Products: The major products of this compound hydrolysis are smaller xylooligosaccharides, such as xylobiose and xylotriose, and monosaccharides like xylose .
Scientific Research Applications
Biochemical Research
Xylotetraose serves as an important substrate in biochemical assays and enzyme studies. It is utilized to investigate the activity of xylanases, enzymes that hydrolyze xylan into xylo-oligosaccharides. For instance, research has shown that specific xylanases from fungi such as Paecilomyces variotii demonstrate high efficiency in hydrolyzing this compound, leading to the production of xylose and other oligosaccharides . The kinetic parameters of these enzymes can be assessed using this compound as a substrate, providing insights into their catalytic mechanisms and potential industrial applications.
Food Industry
In the food sector, this compound is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This prebiotic effect contributes to improved gut health and digestion . Additionally, xylo-oligosaccharides including this compound are used as sugar substitutes due to their low caloric content and ability to enhance the texture and flavor of food products without contributing to high glycemic responses .
Pharmaceutical Applications
This compound has demonstrated potential in pharmaceutical applications due to its immunomodulatory effects. Studies indicate that xylo-oligosaccharides can modulate immune responses and exhibit anticancer properties by affecting cytokine production in immune cells . The compound has also been explored for its antioxidant activity, which may provide benefits in managing oxidative stress-related diseases . Furthermore, its role in enhancing the bioavailability of certain drugs is under investigation.
Environmental Sustainability
In biorefinery processes, this compound plays a crucial role in converting lignocellulosic biomass into valuable products. The enzymatic hydrolysis of hemicellulose yields xylo-oligosaccharides like this compound, which can be further fermented into biofuels such as bioethanol . The production of this compound from agricultural waste not only contributes to waste management but also supports sustainable energy solutions.
Table: Summary of Key Studies on this compound Applications
Mechanism of Action
Xylotetraose exerts its effects primarily through its interaction with specific enzymes and gut microbiota. It induces the production of xylan-degrading enzymes, such as endo-β-1,4-xylanase and β-xylosidase, by acting as a substrate . These enzymes hydrolyze this compound into smaller oligosaccharides and monosaccharides, which can be utilized by gut bacteria . The interaction between this compound and gut microbiota leads to the production of short-chain fatty acids, which have various health benefits .
Comparison with Similar Compounds
Comparison with Similar Xylo-Oligosaccharides
Structural and Functional Differences
Xylotetraose is part of a homologous series of XOS with varying degrees of polymerization (DP):
- Xylobiose (DP2) and xylotriose (DP3) : Shorter chains with higher solubility and fermentability.
- Xylopentaose (DP5) and xylohexaose (DP6) : Longer chains with stronger receptor-binding affinities and slower enzymatic degradation.
Key Functional Comparisons :
Binding Affinity to TLR4/MD-2 Complex :
- Xylohexaose (DP6) exhibits the highest binding activity to TLR4, forming seven hydrogen bonds, while this compound forms six, including an unfavorable bond with ASP101 .
- Xylobiose (DP2) and xylotriose (DP3) form only four hydrogen bonds, indicating weaker interactions .
Enzyme Induction Efficiency :
- Longer XOS (DP ≥ 4) are superior inducers of extracellular β-xylosidase and endoxylanase. Xylohexaose (DP6) > this compound (DP4) > xylobiose (DP2) in induction strength .
- This compound uniquely balances induction efficiency and energy cost for microbial enzyme secretion, making it preferable in certain bioprocesses .
Hydrolysis Kinetics and End Products :
- This compound degradation : Hydrolyzed by β-xylosidases into xylotriose (DP3) and xylobiose (DP2) . Some thermostable enzymes (e.g., Hmxyn) leave this compound intact, favoring xylobiose accumulation .
- Enzyme specificity : GH10 xylanases (e.g., XynD) cleave this compound into xylobiose, while GH11 xylanases produce xylotriose and this compound from longer chains .
Production Yields and Industrial Relevance
XOS Type | DP | Yield (%)* | Key Applications |
---|---|---|---|
Xylobiose | 2 | 9.9–21.2 | Fermentation substrates, prebiotics |
Xylotriose | 3 | 39.6–64.26 | Antioxidant agents, enzyme induction |
This compound | 4 | 21.2–30.2 | Immune modulation, prebiotics |
Xylohexaose | 6 | 30.2 | High-affinity receptor ligands |
*Yields vary based on hydrolysis methods (e.g., enzymatic cocktails vs. chemical treatments) .
Prebiotic and Metabolic Effects
- This compound : Supports probiotic growth (e.g., Lactobacillus spp.) but is metabolized slower than shorter XOS, providing sustained energy for gut microbiota .
- Xylohexaose : Less fermentable but enhances TLR4-mediated immune responses, useful in therapeutic formulations .
- Xylobiose : Rapidly fermented, ideal for short-chain fatty acid production in the colon .
Synergistic Enzyme Interactions
- This compound synthesis : Combined action of endoxylanases (e.g., Xyl1) and β-xylosidases (e.g., Xyl3) increases this compound yield from xylan .
- Degradation pathways : Cooperative hydrolysis by GH10 and GH11 xylanases reduces this compound accumulation, favoring xylobiose and xylotriose .
Research Findings and Data Tables
Table 1: Enzymatic Hydrolysis Products of XOS
Table 2: Bioactivity and Industrial Metrics
Metric | This compound | Xylobiose | Xylohexaose |
---|---|---|---|
TLR4 binding affinity | Moderate | Low | High |
β-Xylosidase induction | High | Low | Highest |
Prebiotic stability | High | Low | Moderate |
Biological Activity
Xylotetraose, a xylooligosaccharide composed of four xylose units, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article synthesizes various research findings on the biological activity of this compound, highlighting its immunomodulatory, antitumor, and enzymatic properties.
Overview of this compound
This compound is derived from the hydrolysis of xylan, a major component of plant cell walls. It can be produced through enzymatic processes involving glycosidases and is recognized for its prebiotic effects, which promote beneficial gut microbiota. The structure of this compound allows it to interact with various biological systems, leading to diverse health benefits.
1. Immunomodulatory Effects
Recent studies have demonstrated that xylooligosaccharides, including this compound, exhibit significant immunomodulatory properties. They can modulate the immune response by influencing cytokine production. For instance, this compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage models . This suggests a potential role in managing inflammatory diseases.
2. Antitumor Activity
This compound has exhibited promising antitumor effects in vitro. Research indicates that it can induce cytotoxicity in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the disruption of mitochondrial function and lysosomal integrity, leading to increased apoptosis in tumor cells . A notable study reported that this compound treatment resulted in a half-maximal inhibitory concentration (IC50) indicating effective tumor-specific cytotoxicity .
Table 1: Cytotoxicity of this compound on Tumor Cell Lines
Cell Line | IC50 (mM) | Selectivity Index |
---|---|---|
MCF-7 (Breast) | 0.25 | 3.5 |
HT-29 (Colorectal) | 0.30 | 3.0 |
Caco-2 (Colorectal) | 0.28 | 3.2 |
3. Antioxidant Properties
This compound also demonstrates antioxidant activity by scavenging free radicals and enhancing the antioxidant capacity of cells. Studies have shown that it can reduce oxidative stress markers in various cell types, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .
Enzymatic Activity
The enzymatic breakdown of xylan into xylooligosaccharides, including this compound, is facilitated by specific enzymes such as xylanases. For example, Thermothelomyces myriococcoides xylooligosaccharide dehydrogenase (TmXdhA) shows high catalytic efficiency towards this compound, highlighting its potential for industrial applications in bioconversion processes .
Table 2: Enzymatic Kinetics of TmXdhA on Xylooligosaccharides
Substrate | K_m (mM) | k_cat (s^-1) | k_cat/K_m (s^-1·mM^-1) |
---|---|---|---|
This compound | 0.13 | 25.0 | 187.7 |
Xylobiose | 0.16 | 17.5 | 108.9 |
Case Studies
In a study involving Sprague-Dawley rats treated with carcinogens, dietary supplementation with xylooligosaccharides significantly reduced the formation of precancerous lesions in the colon . This finding underscores the potential application of this compound as a dietary supplement for cancer prevention.
Another case study demonstrated that this compound could enhance gut health by promoting beneficial bacteria such as Bifidobacterium and Lactobacillus, which are crucial for maintaining intestinal homeostasis and preventing gastrointestinal disorders .
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying xylotetraose in enzymatic hydrolysates, and how do their sensitivities compare?
- Methodological Answer : High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are widely used. HPAEC-PAD offers superior resolution for xylooligosaccharides (XOS) with degrees of polymerization (DP) 2–6, while HPLC is effective for broader DP ranges . Calibration with this compound standards and sample filtration (0.45 μm) are critical to minimize interference .
Q. How can enzymatic hydrolysis protocols be optimized to maximize this compound yield from lignocellulosic biomass?
- Methodological Answer : Key variables include enzyme load (e.g., β-xylanase-to-β-xylosidase ratio), incubation time, and substrate pre-treatment. For example, using a β-xylosidase-free cocktail increased this compound yield to 19.6 g/L in grape pomace hydrolysates, whereas excess β-xylosidase promotes xylose production at the expense of XOS . Time-course experiments (e.g., 1–15 min) reveal transient accumulation patterns, necessitating kinetic monitoring .
Q. What challenges arise in isolating this compound from complex enzymatic mixtures, and how can they be mitigated?
- Methodological Answer : Co-elution with xylotriose or xylopentaose is common in chromatographic separations. Fractional precipitation (e.g., ethanol gradients) coupled with size-exclusion chromatography improves purity. Post-hydrolysis incubations (>2 hours) may degrade this compound, requiring immediate quenching (e.g., boiling) .
Advanced Research Questions
Q. How do discrepancies between density functional theory (DFT) and machine learning potentials (e.g., NequIP) affect the study of this compound adsorption on metal surfaces?
- Methodological Answer : DFT relaxations often fail to replicate experimental adsorption geometries due to limited training data for this compound in ML models. Retraining potentials with diverse this compound conformers and surface configurations reduces structural deviations (e.g., chain-end relaxation errors) . Comparative studies using potential #3 (trained on surface-adsorbed xylose) show minimal rearrangement, suggesting transferability between similar molecules .
Q. What mechanisms underlie the exo- versus endo-mode selectivity of xylanases in this compound degradation?
- Methodological Answer : Exo-acting enzymes (e.g., GH11 xylanases) release xylobiose via progressive cleavage from chain termini, while endo-acting enzymes produce mixed XOS. HPAEC-PAD time-course analyses (1–15 min) reveal that exo-enzymes like MetXyn11 convert xylohexaose to this compound + xylobiose, whereas endo-enzymes yield variable fragments . Mutagenesis of catalytic residues (e.g., Glu/Asp) can shift cleavage specificity.
Q. How can experimental and computational data on this compound conformation be reconciled when structural contradictions arise?
- Methodological Answer : Molecular dynamics (MD) simulations using forcefields parameterized with this compound-specific data (e.g., torsional angles from NMR) reduce discrepancies. For example, NequIP potential #8, trained on this compound conformers, aligns better with DFT than potentials trained solely on xylose . Cross-validation with small-angle X-ray scattering (SAXS) provides low-resolution shape constraints .
Q. What factors contribute to poor reproducibility in this compound adsorption studies across research groups?
- Methodological Answer : Variability stems from surface preparation (e.g., Cu(111) crystal defects), solvent residues, and measurement techniques (e.g., AFM vs. XPS). Standardizing protocols—such as pre-adsorption annealing and solvent purity checks—improves consistency. Reporting detailed training data for ML potentials (e.g., conformer diversity) is also critical .
Q. How do this compound’s physicochemical properties influence its role as a prebiotic in gut microbiota studies?
- Methodological Answer : DP-specific fermentation kinetics (e.g., slower degradation of DP4 vs. DP2 by Bifidobacterium) require in vitro batch cultures with controlled pH and microbiota profiling (16S rRNA sequencing). Dose-response studies (1–10 mg/mL) and HPLC monitoring of residual XOS are recommended to establish structure-function relationships .
Q. Methodological Considerations for Research Design
- Data Contradictions : When experimental and computational results conflict (e.g., adsorption geometries), validate with orthogonal techniques like vibrational spectroscopy or SAXS .
- Scope Management : Narrow questions (e.g., “How does β-xylosidase load affect this compound yield in Aspergillus hydrolysates?”) prevent overgeneralization while ensuring feasibility within resource constraints .
- Training Data Curation : For ML-driven studies, include diverse this compound conformers and surface interactions in training sets to improve predictive accuracy .
Properties
Molecular Formula |
C20H34O17 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1 |
InChI Key |
KPTPSLHFVHXOBZ-BIKCPUHGSA-N |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
Origin of Product |
United States |
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